molecular formula C22H18FN3O3S B2639995 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide CAS No. 1207029-08-0

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide

Cat. No.: B2639995
CAS No.: 1207029-08-0
M. Wt: 423.46
InChI Key: MBLBVFFLWASUHU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group, and finally the attachment of the thiophene-3-carboxamido group. Common reagents used in these reactions include fluorobenzene, thiophene-3-carboxylic acid, and various amines and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide
  • 1-(4-methylphenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[2-(thiophene-3-carbonylamino)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-16-5-7-17(8-6-16)26-12-15(11-20(26)27)22(29)25-19-4-2-1-3-18(19)24-21(28)14-9-10-30-13-14/h1-10,13,15H,11-12H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBVFFLWASUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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